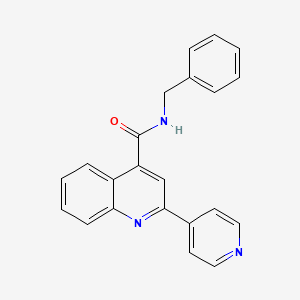

N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or quinoline rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various hydrogenated quinoline compounds .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Quinoline-4-carboxamide: Shares the quinoline scaffold but lacks the benzyl and pyridinyl groups.

2-pyridinylquinoline: Similar structure but without the carboxamide group.

N-benzylquinoline: Contains the benzyl group but lacks the pyridinyl and carboxamide groups

Uniqueness

N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide is unique due to the presence of both benzyl and pyridinyl groups attached to the quinoline scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial , anticancer , and anti-inflammatory agent, making it a candidate for further research and development in therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzyl group and a pyridine moiety. Its molecular formula is C19H16N2 with a molecular weight of approximately 303.36 g/mol. The structural characteristics contribute to its biological activity, particularly its ability to intercalate with DNA and interact with various enzymes and receptors.

The biological activity of this compound is believed to stem from several mechanisms:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and disrupting cellular signaling pathways.

- DNA Intercalation : Its quinoline structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes, which is particularly relevant in cancer biology.

- Metal Ion Chelation : The presence of the pyridine moiety may enable the compound to chelate metal ions, influencing various biochemical pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent. | |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines; mechanisms include apoptosis induction and cell cycle arrest. | |

| Anti-inflammatory | Reduces levels of inflammatory cytokines, suggesting potential for treating inflammatory diseases. |

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound showed significant inhibition, particularly against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

- Anticancer Properties : In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including A431 (skin cancer) and A549 (lung cancer). The mechanism involved apoptosis induction and disruption of cell cycle progression, with IC50 values indicating potent activity at low concentrations.

- Anti-inflammatory Effects : Research has shown that this compound can significantly lower levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell culture models, suggesting its utility in inflammatory disease management.

Properties

Molecular Formula |

C22H17N3O |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-benzyl-2-pyridin-4-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C22H17N3O/c26-22(24-15-16-6-2-1-3-7-16)19-14-21(17-10-12-23-13-11-17)25-20-9-5-4-8-18(19)20/h1-14H,15H2,(H,24,26) |

InChI Key |

KGXWMGRXYIAMAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.